- Solvent Mixture Induced Self Assembly of a Terthiophene Based Rod-Coil Block Co-oligomer, Journal of Physical Chemistry B, 2011, 115(26), 8458-8464

Cas no 94581-95-0 (2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene)

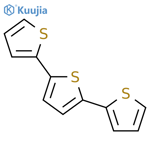

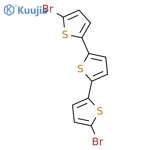

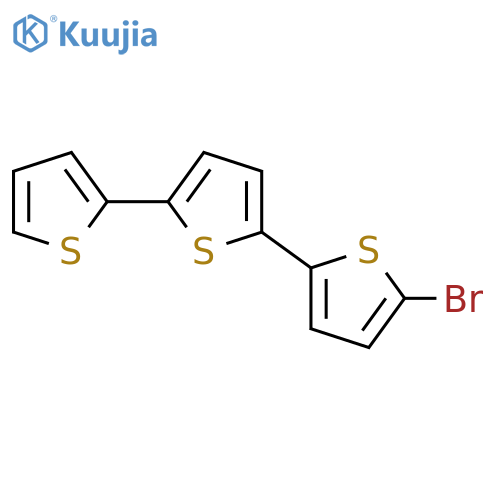

94581-95-0 structure

商品名:2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene 化学的及び物理的性質

名前と識別子

-

- 2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

- 2-Bromoterthiophene

- 2-bromo-2,2',5',2"-terthiophene

- 5-Brom-[6]chinolylamin

- 5-Brom-6-aminochinolin

- 5-bromo-[6]quinolylamine

- 5-bromo-<2,2',5',2''>-terthiophene

- 5-bromo-2,2':5',2''-terthienyl

- 5-bromo-quinolin-6-ylamine

- 6-amino-5-bromoquinoline

- 6-Quinolinamine,5-bromo-(9CI)

- 5-Bromo-2,2′:5′,2′′-terthiophene (ACI)

- 2-(5-Bromothiophen-2-yl)-5-(thiophen-2-yl)thiophene

- 2-Bromo-5,2′:5′,2′′-terthiophene

- 5-Bromo-α-terthienyl

- .alpha.-T Br deriv.

- SCHEMBL498603

- 1~5~-Bromo-1~2~,2~2~:2~5~,3~2~-terthiophene

- 5-Bromo-2,2':5',2'-terthiophene

- 2,2':5',2''-Terthiophene, 5-bromo-

- 2-Bromo-terthiophene

- DTXSID70915435

- 5-bromo-2,2':5',2''-terthiophene

- AS-39318

- MFCD03414677

- 5-Bromo-2,2':5',2''-terthiophene, 97%

- 2-bromo-5-[5-(2-thienyl)-2-thienyl]thiophene

- HNMURGGRBMOMLO-UHFFFAOYSA-N

- 94581-95-0

- AKOS024405377

-

- MDL: MFCD03414677

- インチ: 1S/C12H7BrS3/c13-12-6-5-11(16-12)10-4-3-9(15-10)8-2-1-7-14-8/h1-7H

- InChIKey: HNMURGGRBMOMLO-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C2=CC=C(C3=CC=CS3)S2)S1

計算された属性

- せいみつぶんしりょう: 326.89700

- どういたいしつりょう: 325.88933g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 248

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.7Ų

- 疎水性パラメータ計算基準値(XlogP): 5.4

じっけんとくせい

- PSA: 81.78000

- LogP: 5.78400

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene セキュリティ情報

- 危険物輸送番号:UN 2811 6.1 / PGIII

- 危険カテゴリコード: 25-37/38-41

- セキュリティの説明: 26-39-45

-

危険物標識:

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AC92686-250mg |

2-BRomoterthiophene |

94581-95-0 | 95% | 250mg |

$59.00 | 2024-07-18 | |

| Crysdot LLC | CD11006467-250mg |

2-BRomoterthiophene |

94581-95-0 | 95+% | 250mg |

$410 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750145-100mg |

5-Bromo-2,2':5',2''-terthiophene |

94581-95-0 | 98% | 100mg |

¥340.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750145-1g |

5-Bromo-2,2':5',2''-terthiophene |

94581-95-0 | 98% | 1g |

¥1736.00 | 2024-04-24 | |

| abcr | AB455957-250mg |

2-Bromo-terthiophene; . |

94581-95-0 | 250mg |

€180.20 | 2024-08-03 | ||

| 1PlusChem | 1P006AGE-5g |

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |

94581-95-0 | 95% | 5g |

$667.00 | 2023-12-15 | |

| 1PlusChem | 1P006AGE-1g |

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |

94581-95-0 | 95% | 1g |

$222.00 | 2023-12-15 | |

| A2B Chem LLC | AC92686-100mg |

2-BRomoterthiophene |

94581-95-0 | 95% | 100mg |

$31.00 | 2024-07-18 | |

| 1PlusChem | 1P006AGE-250mg |

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |

94581-95-0 | 95% | 250mg |

$80.00 | 2024-04-19 | |

| Alichem | A169006252-250mg |

2-Bromo-terthiophene |

94581-95-0 | 98% | 250mg |

$409.86 | 2023-08-31 |

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 24 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 24 h, rt

リファレンス

- Non-symmetrical oligothiophenes with 'incompatible' substituents, Tetrahedron, 2007, 63(4), 941-946

合成方法 3

はんのうじょうけん

1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 2 min, rt; 2.5 h, 0 °C

リファレンス

- Mechanistic Insight into Thiophene Catalyst-Transfer Polymerization Mediated by Nickel Diimine Catalysts, Macromolecules (Washington, 2017, 50(23), 9121-9127

合成方法 4

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C

1.2 Reagents: Indium trichloride ; -78 °C → rt

1.3 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 12 h, 80 °C

1.2 Reagents: Indium trichloride ; -78 °C → rt

1.3 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 12 h, 80 °C

リファレンス

- Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallics, Organic & Biomolecular Chemistry, 2012, 10(19), 3892-3898

合成方法 5

はんのうじょうけん

1.1 Catalysts: Potassium tert-butoxide Solvents: Tetrahydrofuran

リファレンス

- Base-promoted decarbonylation of bithiophene and terthiophene aldehydes, Sulfur Letters, 1998, 21(6), 247-252

合成方法 6

はんのうじょうけん

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide

リファレンス

- 3D-Hybrid networks with controllable electrical conductivity from the electrochemical deposition of terthiophene-functionalized polyphenylene dendrimers, Angewandte Chemie, 2005, 44(16), 2447-2451

合成方法 7

はんのうじょうけん

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 24 h, rt

リファレンス

- Effect of End-capping Functional Groups on the Optoelectronic Properties of Oligothiophene Derivatives, Chinese Journal of Chemistry, 2012, 30(10), 2401-2410

合成方法 8

はんのうじょうけん

1.1R:Bromosuccinimide, S:CHCl3, S:AcOH

リファレンス

- Preparation of α-quater-, α-sexi-, and α-octithiophenes, Heterocycles, 1987, 26(7), 1793-6

合成方法 9

はんのうじょうけん

1.1 Reagents: N-Bromosuccinimide Solvents: Acetic acid , Chloroform ; 16 h, rt

リファレンス

- Preparation of thiophene compounds as antiinflammatory and antitumor agents, United States, , ,

合成方法 10

はんのうじょうけん

リファレンス

- Novel nucleoside analogues with fluorophores replacing the DNA base, Helvetica Chimica Acta, 1999, 82(12), 2160-2171

合成方法 11

はんのうじょうけん

1.1 Reagents: 2,4,5-Trichloro-3(2H)-pyridazinone Catalysts: Iron chloride (FeCl3) Solvents: Dichloromethane ; 10 min, rt

リファレンス

- Rapid and effective multihalogenations of 2,2',5',2''-terthiophene with 2-halo-4,5-dichloropyridazin-3(2H)-ones under ambient conditions, Bulletin of the Korean Chemical Society, 2010, 31(10), 2985-2988

合成方法 12

はんのうじょうけん

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide

リファレンス

- Solution-Phase Microwave-Assisted Synthesis of Unsubstituted and Modified α-Quinque- and Sexithiophenes, Journal of Organic Chemistry, 2004, 69(14), 4821-4828

合成方法 13

はんのうじょうけん

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 5 h, -20 °C; 90 min, -20 °C; 14 h, rt

リファレンス

- Fluorescent nucleoside analogs and combinatorial fluorophore arrays comprising same, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん

リファレンス

- Selective and efficient syntheses of phototoxic 2,2':5',2''-terthiophene derivatives bearing a functional substituent in the 3'- or the 5-position, Tetrahedron, 1991, 47(39), 8443-60

合成方法 15

はんのうじょうけん

1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; -20 °C; 20 h, -20 °C

リファレンス

- Toward the Rational Design of Conjugated Oligomers and Polymers: Systematic Study of the Substituent Effect in Oligothiophenes, Israel Journal of Chemistry, 2014, 54(5-6), 723-735

合成方法 16

はんのうじょうけん

リファレンス

- Preparation of thiophene derivatives as immunostimulants, United States, , ,

合成方法 17

はんのうじょうけん

リファレンス

- thiophene compounds as antivirus, antiinflammatory, and immunoregulatory agents, Japan, , ,

合成方法 18

はんのうじょうけん

リファレンス

- Selective synthesis of α-substituted oligothiophenes, Synthesis, 1993, (11), 1099-103

合成方法 19

はんのうじょうけん

リファレンス

- Preparation of terthienyls and analogs as phototoxic insecticides, United States, , ,

合成方法 20

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Raw materials

- 5-Bromo-2,2-bithiophene 96%

- 2,2':5',2''-Terthiophene

- 2,5-Dibromothiophene

- 5''-Bromo-2,2':5',2''-terthiophene-5-carbaldehyde

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Preparation Products

2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene 関連文献

-

1. Water

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

94581-95-0 (2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene) 関連製品

- 506-17-2(cis-Vaccenic acid)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:94581-95-0)2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

清らかである:99%/99%

はかる:1g/5g

価格 ($):220/641